Dodecanedioic Acid-13C12

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

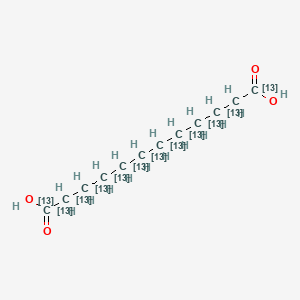

(1,2,3,4,5,6,7,8,9,10,11,12-13C12)dodecanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h1-10H2,(H,13,14)(H,15,16)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVIDDXQYHWJXFK-WCGVKTIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCC(=O)O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)O)[13CH2][13CH2][13CH2][13CH2][13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70745931 | |

| Record name | (~13~C_12_)Dodecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173019-20-9 | |

| Record name | (~13~C_12_)Dodecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173019-20-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dodecanedioic Acid-13C12: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecanedioic acid-13C12 (DDDA-13C12) is a stable isotope-labeled version of dodecanedioic acid (DDDA), a naturally occurring C12 α,ω-dicarboxylic acid. In DDDA-13C12, all twelve carbon atoms are replaced with the heavy isotope of carbon, 13C. This isotopic labeling makes it a powerful tool for researchers, particularly in the fields of metabolic research, drug development, and nutritional science. The incorporation of 13C allows for the precise tracing of the molecule and its metabolites through biological systems using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Unlabeled dodecanedioic acid has been investigated for its potential as an alternative energy substrate, its role in managing non-insulin-dependent diabetes mellitus, and its therapeutic effects on metabolic-associated liver disease.[1][2][3] DDDA is metabolized in the body and can serve as a fuel source.[4] The 13C12-labeled variant allows for detailed studies of its absorption, distribution, metabolism, and excretion (ADME), as well as its impact on various metabolic pathways.

Chemical and Physical Properties

This compound is a solid at room temperature.[5] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | ¹³C₁₂H₂₂O₄ | [6] |

| Molecular Weight | 242.21 g/mol | [5][6][7] |

| CAS Number | 1173019-20-9 | [5][6][7] |

| Isotopic Purity | 99 atom % ¹³C | [5] |

| Appearance | Solid | [5] |

| Synonyms | 1,10-Decanedicarboxylic Acid-13C12, 1,10-Dicarboxydecane-13C12, Corfree M 2-13C12 | [6][7] |

Applications in Research

The primary application of this compound lies in its use as a tracer in metabolic research. Its labeled carbon backbone enables scientists to follow its metabolic fate, providing insights into fatty acid oxidation, dicarboxylic acid metabolism, and its interactions with other metabolic pathways.

Metabolic Flux Analysis (MFA)

13C-Metabolic Flux Analysis (13C-MFA) is a key technique that utilizes stable isotope-labeled substrates like DDDA-13C12 to quantify the rates (fluxes) of metabolic reactions within a cell or organism. By introducing DDDA-13C12 and measuring the isotopic enrichment in downstream metabolites, researchers can map the flow of carbon through various metabolic pathways.

Elucidating Metabolic Pathways

Studies have shown that dodecanedioic acid can be metabolized via β-oxidation, similar to fatty acids, ultimately feeding into the Krebs cycle.[8] Using DDDA-13C12 allows for the direct observation and quantification of this process. It can help answer questions about the efficiency of its metabolism in different tissues and under various physiological or pathological conditions.

Investigating Therapeutic Potential

Unlabeled dodecanedioic acid has shown promise in ameliorating symptoms of metabolic disorders.[2][3] DDDA-13C12 can be used in preclinical and clinical studies to understand the mechanisms behind these therapeutic effects. For example, it can be used to trace the extent to which it is used as an energy source in diabetic individuals or its impact on hepatic lipid metabolism in liver diseases.

Experimental Protocols

While specific, detailed experimental protocols for the use of this compound are not widely published, a general methodology for a metabolic tracing study can be outlined based on established 13C-MFA protocols.

In Vivo Administration and Sample Collection

-

Subject Preparation: Animal or human subjects are typically fasted overnight to ensure a baseline metabolic state.

-

Administration: this compound, dissolved in a suitable vehicle, is administered orally or via intravenous infusion. The dosage and infusion rate would be determined by the specific research question and subject model.[2][4]

-

Sample Collection: Blood, urine, and tissue samples are collected at various time points post-administration.[2][4] Blood samples are often collected to analyze plasma for the presence of the labeled compound and its metabolites. Urine is collected to assess excretion. Tissue biopsies can provide insights into tissue-specific metabolism.

Sample Analysis: Mass Spectrometry and NMR

-

Metabolite Extraction: Metabolites are extracted from the collected biological samples using appropriate solvent systems.

-

Derivatization: For gas chromatography-mass spectrometry (GC-MS) analysis, metabolites are often derivatized to increase their volatility.

-

Mass Spectrometry (MS) Analysis: The isotopic enrichment of dodecanedioic acid and its downstream metabolites is determined using MS. The mass shift of +12 compared to the unlabeled compound allows for its clear identification and quantification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C-NMR can also be used to determine the position of the 13C label within metabolites, providing more detailed information about the metabolic pathways involved.

Data Analysis and Modeling

The isotopic labeling data obtained from MS or NMR is used in computational models to calculate metabolic fluxes. This involves comparing the experimentally measured labeling patterns to those predicted by a metabolic network model and adjusting the flux values in the model to achieve the best fit.

Signaling Pathways

Dicarboxylic acids, including dodecanedioic acid, are known to influence cellular signaling pathways, particularly those involved in metabolism and inflammation.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a group of nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism. Fatty acids and their derivatives are natural ligands for PPARs. It is plausible that dodecanedioic acid or its metabolites can activate PPARα, which is highly expressed in the liver and is a key regulator of fatty acid oxidation.

Caption: Putative PPARα signaling pathway activated by Dodecanedioic Acid.

AMP-Activated Protein Kinase (AMPK) Signaling

AMPK is a key energy sensor in cells. It is activated when cellular energy levels are low (high AMP/ATP ratio). Activation of AMPK stimulates catabolic pathways that generate ATP, such as fatty acid oxidation, and inhibits anabolic pathways that consume ATP. Some studies suggest that fatty acids can influence AMPK activity. Dodecanedioic acid, by providing a substrate for oxidation and potentially altering the cellular energy state, may modulate the AMPK signaling pathway.

Caption: Potential modulation of the AMPK signaling pathway by Dodecanedioic Acid.

Experimental Workflow

The following diagram illustrates a general experimental workflow for a metabolic tracing study using this compound.

Caption: General experimental workflow for a this compound tracing study.

Conclusion

This compound is a valuable research tool for scientists and drug development professionals interested in metabolism. Its stable isotope label allows for precise and quantitative tracing of its metabolic fate, providing a deeper understanding of fatty acid and dicarboxylic acid metabolism. By employing techniques like 13C-Metabolic Flux Analysis, researchers can elucidate the impact of this molecule on complex metabolic networks and its potential therapeutic applications in various diseases. The ability to track its journey through signaling pathways such as those involving PPAR and AMPK further enhances its utility in uncovering the molecular mechanisms of metabolic regulation.

References

- 1. Dodecanedioic acid(693-23-2) 13C NMR [m.chemicalbook.com]

- 2. Dodecanedioic acid [webbook.nist.gov]

- 3. Uptake of dodecanedioic acid by isolated rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Dodecanedioic acid prevents and reverses metabolic‐associated liver disease and obesity and ameliorates liver fibrosis in a rodent model of diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. Dodecanedioic Acid | C12H22O4 | CID 12736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Whole-cell one-pot biosynthesis of dodecanedioic acid from renewable linoleic acid - PMC [pmc.ncbi.nlm.nih.gov]

Dodecanedioic Acid-13C12 (CAS: 1173019-20-9): A Comprehensive Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecanedioic acid-13C12 is a stable isotope-labeled version of dodecanedioic acid (DDDA), a naturally occurring C12 α,ω-dicarboxylic acid. This isotopically enriched compound, in which all twelve carbon atoms are the heavy isotope ¹³C, serves as a powerful tool in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative mass spectrometry. Its known isotopic purity of 99 atom % ¹³C and a mass shift of M+12 make it an ideal tracer for elucidating the metabolic fate of dicarboxylic acids and for precise quantification in complex biological matrices.[1][2]

Dodecanedioic acid itself is recognized as an alternative energy substrate, undergoing oxidation and entering the Krebs cycle.[3] It has been investigated for its potential therapeutic effects in metabolic disorders, including non-insulin-dependent diabetes mellitus and metabolic-associated liver disease.[4][5][6] The 13C12-labeled variant is instrumental in furthering this research by enabling detailed investigation of its absorption, distribution, metabolism, and excretion (ADME) properties.

Physicochemical Properties and Identification

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 1173019-20-9 | [1] |

| Molecular Formula | ¹³C₁₂H₂₂O₄ | [7] |

| Molecular Weight | 242.21 g/mol | [7] |

| Isotopic Purity | 99 atom % ¹³C | [2] |

| Mass Shift | M+12 | [2] |

| Appearance | Solid | [2] |

| Melting Point | 126 - 128 °C | |

| Solubility | Slightly soluble in DMSO and Methanol |

Synthesis of this compound

The synthesis of ¹³C-labeled dicarboxylic acids, including those similar to dodecanedioic acid, has been described.[4] While a specific protocol for the ¹³C₁₂ variant is not publicly detailed, a general approach involves the use of ¹³C-labeled precursors in a multi-step chemical or chemoenzymatic synthesis. One potential synthetic route could be adapted from the synthesis of unlabeled dodecanedioic acid, which can be produced from the oxidation of cyclododecane.[8] A sustainable approach involves the hydrodeoxygenation of renewable vegetable oils to dodecane, followed by microbial oxidation to dodecanedioic acid.[9] For the ¹³C₁₂-labeled version, the starting materials would need to be fully ¹³C-labeled.

Another innovative approach is the biosynthesis of dodecanedioic acid from renewable resources like linoleic acid using a multi-enzymatic cascade in engineered E. coli.[10] This biocatalytic method could potentially be adapted for the production of this compound by utilizing ¹³C-labeled linoleic acid as the substrate.

Metabolic Pathways of Dodecanedioic Acid

Dodecanedioic acid is a product of the ω-oxidation of C12 fatty acids, such as lauric acid. This metabolic process occurs primarily in the endoplasmic reticulum of liver and kidney cells. The resulting dicarboxylic acid can then undergo β-oxidation from both ends of the carbon chain, ultimately yielding succinyl-CoA, which can enter the Krebs cycle (citric acid cycle) as an anaplerotic substrate.[3]

Experimental Protocols

This compound is a valuable tool for various experimental applications, primarily as an internal standard for quantitative analysis and as a tracer for metabolic flux studies.

Protocol 1: Quantitative Analysis of Dodecanedioic Acid in Biological Samples using LC-MS/MS with this compound as an Internal Standard

This protocol describes a method for the accurate quantification of dodecanedioic acid in plasma samples using isotope dilution mass spectrometry.

Materials and Reagents:

-

Dodecanedioic acid standard

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma samples

Procedure:

-

Preparation of Internal Standard Working Solution: Prepare a stock solution of this compound in methanol. Dilute the stock solution with methanol to create a working solution (e.g., 1 µg/mL).

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

-

Vortex for 10 seconds.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto an LC-MS/MS system.

-

Use a suitable C18 column for chromatographic separation.

-

Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Detect the analyte and internal standard using multiple reaction monitoring (MRM) in negative ion mode. The MRM transitions would be specific for the unlabeled dodecanedioic acid and the ¹³C₁₂-labeled internal standard.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of the dodecanedioic acid standard to the this compound internal standard against the concentration of the standard.

-

Determine the concentration of dodecanedioic acid in the plasma samples by interpolating their peak area ratios from the calibration curve.

-

References

- 1. Disposition of dodecanedioic acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic analysis of dodecanedioic acid in humans from bolus data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. Dodecanedioic acid: pharmacokinetics and applications_Chemicalbook [chemicalbook.com]

- 5. lipidmaps.org [lipidmaps.org]

- 6. Protocols for sample preparation and compound-specific stable-isotope analyses (δ2H, δ13C) of fatty acids in biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic profile of dodecanedioic acid, a proposed alternative fuel substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dodecanedioic acid prevents and reverses metabolic‐associated liver disease and obesity and ameliorates liver fibrosis in a rodent model of diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Dodecanedioic Acid-¹³C₁₂

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a feasible synthetic pathway for Dodecanedioic Acid-¹³C₁₂, a fully isotopically labeled long-chain dicarboxylic acid. Given the absence of a direct, documented synthesis in publicly available literature, this guide outlines a rational, multi-step approach based on established organic chemistry reactions. The proposed synthesis begins with a commercially available, fully ¹³C-labeled six-carbon precursor, Adipic Acid-¹³C₆, and proceeds through a Kolbe electrolysis to construct the twelve-carbon backbone, followed by terminal functional group manipulation. This document includes detailed, adaptable experimental protocols, a summary of expected quantitative data, and logical workflow diagrams to aid researchers in the practical execution of this synthesis.

Introduction

Isotopically labeled compounds are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies, metabolic pathway elucidation, and as internal standards for quantitative mass spectrometry. Dodecanedioic acid (DDDA), a twelve-carbon α,ω-dicarboxylic acid, and its derivatives are utilized in the manufacturing of polymers, lubricants, and have applications in the biomedical field. The fully carbon-13 labeled analogue, Dodecanedioic Acid-¹³C₁₂, offers a non-radioactive tracer for in-vivo and in-vitro studies, enabling precise tracking of the molecule's fate and metabolism. This guide details a proposed synthetic route to obtain this valuable research chemical.

Proposed Synthetic Pathway

The synthesis of Dodecanedioic Acid-¹³C₁₂ is strategically designed to build the twelve-carbon chain from a six-carbon, fully ¹³C-labeled starting material. The key steps are:

-

Half-Esterification of Adipic Acid-¹³C₆: To prepare the substrate for the Kolbe electrolysis, one of the carboxylic acid groups of Adipic Acid-¹³C₆ is selectively protected as a methyl ester.

-

Kolbe Electrolysis: The half-ester is subjected to Kolbe electrolysis to achieve a carbon-carbon bond formation between two six-carbon units, yielding Dimethyl dodecanedioate-¹³C₁₂.

-

Hydrolysis: The resulting diester is hydrolyzed to afford the final product, Dodecanedioic Acid-¹³C₁₂.

This pathway is illustrated in the following workflow diagram:

Caption: Proposed synthetic workflow for Dodecanedioic Acid-¹³C₁₂.

Experimental Protocols

The following protocols are adapted from established procedures for analogous non-labeled compounds and should be optimized for the specific ¹³C-labeled substrates.

Synthesis of Monomethyl Adipate-¹³C₆

Objective: To selectively esterify one carboxylic acid group of Adipic Acid-¹³C₆.

Materials:

-

Adipic Acid-¹³C₆

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Sodium sulfate (anhydrous)

-

Diethyl ether

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

In a round-bottom flask, dissolve Adipic Acid-¹³C₆ (1 molar equivalent) in anhydrous methanol (10-20 volumes).

-

Cool the solution in an ice bath and slowly add concentrated sulfuric acid (0.1 molar equivalents) with stirring.

-

Remove the ice bath and reflux the mixture for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to yield Monomethyl Adipate-¹³C₆.

Synthesis of Dimethyl Dodecanedioate-¹³C₁₂ via Kolbe Electrolysis

Objective: To couple two molecules of Monomethyl Adipate-¹³C₆ to form the twelve-carbon diester.

Materials:

-

Monomethyl Adipate-¹³C₆

-

Sodium methoxide

-

Methanol (anhydrous)

-

Platinum electrodes

-

Electrolysis cell

-

DC power supply

Procedure:

-

In an electrolysis cell, dissolve Monomethyl Adipate-¹³C₆ (1 molar equivalent) in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide (0.05-0.1 molar equivalents) to the solution to form the carboxylate salt.

-

Immerse two platinum foil electrodes into the solution, keeping them parallel and at a fixed distance.

-

Pass a constant direct current through the solution. The current density should be maintained at approximately 0.25 A/cm².

-

Continue the electrolysis for the calculated time based on Faraday's laws, or until the evolution of gas at the anode ceases.

-

After the electrolysis is complete, evaporate the methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water to remove any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain crude Dimethyl Dodecanedioate-¹³C₁₂.

-

Purify the product by vacuum distillation or column chromatography.

Synthesis of Dodecanedioic Acid-¹³C₁₂

Objective: To hydrolyze the diester to the final dicarboxylic acid.

Materials:

-

Dimethyl Dodecanedioate-¹³C₁₂

-

Sodium hydroxide (aqueous solution, e.g., 10%)

-

Hydrochloric acid (concentrated)

-

Distilled water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, suspend Dimethyl Dodecanedioate-¹³C₁₂ (1 molar equivalent) in a 10% aqueous solution of sodium hydroxide (2.5 molar equivalents).

-

Reflux the mixture with vigorous stirring until the diester has completely dissolved and the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Slowly acidify the solution with concentrated hydrochloric acid until the pH is approximately 1-2. A white precipitate of Dodecanedioic Acid-¹³C₁₂ will form.

-

Collect the precipitate by vacuum filtration and wash with cold distilled water.

-

Recrystallize the crude product from hot water or an appropriate organic solvent to obtain pure Dodecanedioic Acid-¹³C₁₂.

-

Dry the final product under vacuum.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of Dodecanedioic Acid-¹³C₁₂. The yields are estimates based on literature values for analogous reactions with unlabeled compounds and may vary.

| Step | Starting Material | Product | Theoretical Yield ( g/mol of starting material) | Expected Yield (%) |

| 1. Half-Esterification | Adipic Acid-¹³C₆ | Monomethyl Adipate-¹³C₆ | 164.16 | 85-95 |

| 2. Kolbe Electrolysis | Monomethyl Adipate-¹³C₆ | Dimethyl Dodecanedioate-¹³C₁₂ | 270.32 | 50-70 |

| 3. Hydrolysis | Dimethyl Dodecanedioate-¹³C₁₂ | Dodecanedioic Acid-¹³C₁₂ | 242.29 | 90-98 |

Characterization

The identity and purity of the synthesized Dodecanedioic Acid-¹³C₁₂ should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR will show signals for all twelve carbon atoms, confirming the isotopic labeling. ¹H NMR will show the expected proton signals with coupling to the adjacent ¹³C atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight of the fully labeled compound.

-

Melting Point: The melting point of the final product should be sharp and consistent with the literature value for unlabeled dodecanedioic acid (127-129 °C).

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic broad O-H stretch for the carboxylic acid and a strong C=O stretch.

Logical Relationships in Synthesis

The following diagram illustrates the logical dependencies and transformations in the proposed synthetic route.

Caption: Logical flow of the synthetic transformations.

Conclusion

This technical guide presents a viable and detailed synthetic strategy for the preparation of Dodecanedioic Acid-¹³C₁₂. By leveraging a commercially available, fully ¹³C-labeled six-carbon precursor and employing a key Kolbe electrolysis step, this pathway offers a logical and practical approach for researchers requiring this important isotopically labeled compound for their studies. The provided experimental protocols and expected data serve as a solid foundation for the successful synthesis and characterization of the target molecule.

An In-depth Technical Guide to Dodecanedioic Acid-13C12

For researchers, scientists, and professionals engaged in drug development and metabolic research, the use of stable isotope-labeled compounds is indispensable for accurate quantification and pathway analysis. This guide provides a detailed overview of Dodecanedioic Acid-13C12, a heavy-labeled variant of Dodecanedioic Acid, covering its fundamental molecular properties and providing insights into its application.

Core Molecular Attributes

Dodecanedioic acid (DDDA) is a dicarboxylic acid with a 12-carbon chain.[1] Its isotopically labeled form, this compound, incorporates the heavy isotope of carbon, ¹³C, at all twelve carbon positions. This labeling results in a precise mass shift, making it an ideal internal standard for mass spectrometry-based quantification of the unlabeled analogue. The key molecular information for both the labeled and unlabeled forms is summarized below.

| Attribute | Dodecanedioic Acid | This compound |

| Chemical Formula | C₁₂H₂₂O₄[1][2][3][4][5] | ¹³C₁₂H₂₂O₄[6][7][8] |

| Molecular Weight | 230.30 g/mol [1][2][4][5] | 242.21 g/mol [6][7][8] |

| CAS Number | 693-23-2[2][3][4] | 1173019-20-9[6][7][8] |

Experimental Protocols

The utilization of this compound as an internal standard is a common practice in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) for metabolomics and pharmacokinetic studies. A generalized experimental workflow for such an application is outlined below. While specific parameters will vary based on the matrix (e.g., plasma, urine, tissue homogenate) and the analytical instrumentation, the fundamental steps remain consistent.

Objective: To quantify the concentration of endogenous Dodecanedioic Acid in a biological sample using this compound as an internal standard.

Methodology: Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Standard Preparation:

-

Prepare a stock solution of unlabeled Dodecanedioic Acid of a known high concentration in a suitable organic solvent (e.g., methanol, acetonitrile).

-

Prepare a separate stock solution of this compound at a known high concentration.

-

From the unlabeled stock solution, perform serial dilutions to create a series of calibration standards with decreasing concentrations.

-

Prepare a working internal standard solution by diluting the this compound stock solution to a fixed concentration.

-

-

Sample Preparation:

-

Thaw biological samples (e.g., plasma) on ice.

-

To a specific volume of the sample, add a precise volume of the this compound internal standard working solution. This "spiking" ensures a known amount of the internal standard is present in every sample and calibrator.

-

Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile) to the sample. This removes proteins that can interfere with the analysis.

-

Vortex the mixture vigorously and then centrifuge at high speed to pellet the precipitated proteins.

-

Carefully transfer the supernatant, which contains the analytes of interest, to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a mobile phase-compatible solvent for LC-MS analysis.

-

-

LC-MS Analysis:

-

Chromatography: Employ a reverse-phase chromatography column (e.g., a C18 column) to separate Dodecanedioic Acid from other components in the sample. A gradient elution with mobile phases typically consisting of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile or methanol is used.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). The analysis is performed using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

-

Monitor the specific precursor-to-product ion transition for unlabeled Dodecanedioic Acid.

-

Simultaneously, monitor the specific precursor-to-product ion transition for this compound. The mass-to-charge ratio (m/z) of the labeled compound will be higher than the unlabeled compound due to the ¹³C isotopes.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the unlabeled Dodecanedioic Acid and the labeled this compound for each injection.

-

Calculate the ratio of the peak area of the unlabeled analyte to the peak area of the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of Dodecanedioic Acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualized Workflow

The following diagram illustrates the key stages of a typical quantitative analysis workflow using a stable isotope-labeled internal standard.

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

References

- 1. Dodecanedioic acid - Wikipedia [en.wikipedia.org]

- 2. Dodecanedioic acid [webbook.nist.gov]

- 3. corvay-specialty.com [corvay-specialty.com]

- 4. Dodecanedioic Acid | C12H22O4 | CID 12736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. larodan.com [larodan.com]

- 6. vivanls.com [vivanls.com]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

Commercial Suppliers and Applications of Dodecanedioic Acid-¹³C₁₂: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Dodecanedioic Acid-¹³C₁₂ and its application in metabolic research, particularly within the context of drug development. Dodecanedioic Acid-¹³C₁₂, a stable isotope-labeled derivative of dodecanedioic acid (DDDA), serves as a powerful tool for tracing the metabolic fate of long-chain dicarboxylic acids in various biological systems. Its use allows for precise quantification of metabolic fluxes and the elucidation of pathways relevant to disease states and drug interactions.

Commercial Availability

Several specialized chemical suppliers offer Dodecanedioic Acid-¹³C₁₂ for research purposes. The product is typically available in high isotopic purity and in various quantities to suit different experimental needs. Below is a summary of commercial suppliers and their product specifications.

| Supplier | Product Name | CAS Number | Isotopic Purity | Available Quantities | Documentation |

| Sigma-Aldrich | 1,12-Dodecanedioic acid-¹³C₁₂ | 1173019-20-9 | 99 atom % ¹³C | Custom packaging available upon request | Certificate of Analysis, Certificate of Origin |

| LGC Standards | Dodecanedioic Acid-¹³C₁₂ | 1173019-20-9 | Not specified | 1 mg | Certificate of Analysis (with exact weight packaging) |

| MedChemExpress | Dodecanedioic Acid-¹³C₁₂ | 1173019-20-9 | Not specified | Not specified | Data Sheet, Handling Instructions |

| VIVAN Life Sciences | Dodecanedioic Acid-¹³C₁₂ | 1173019-20-9 | Not specified | Inquire for details | CoA, MASS, NMR, HPLC data provided |

| ChemicalBook | Dodecanedioic Acid-¹³C₁₂ | 1173019-20-9 | Varies by supplier | 1mg, 5mg, 10mg, 50mg, 100mg, 500mg | Varies by supplier |

Applications in Research and Drug Development

Stable isotope-labeled compounds like Dodecanedioic Acid-¹³C₁₂ are invaluable in metabolic tracing studies.[1][2] By replacing carbon-12 with carbon-13, researchers can track the journey of the molecule through various metabolic pathways using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] This allows for the quantitative analysis of metabolic fluxes and the identification of metabolic bottlenecks, which is crucial for understanding diseases like cancer and diabetes.[1]

In drug development, ¹³C labeled compounds are used to investigate the metabolism of drugs, helping to understand how they are processed by the body.[1] This information is vital for optimizing the pharmacokinetic properties of new drug candidates and assessing potential toxicity.[1] Dodecanedioic acid itself has been studied for its effects on glucose metabolism, showing potential as an alternative energy substrate.[3]

Experimental Protocol: Metabolic Tracing with Dodecanedioic Acid-¹³C₁₂ in Cell Culture

The following is a generalized protocol for a metabolic tracing experiment using Dodecanedioic Acid-¹³C₁₂ in a mammalian cell culture system. This protocol is intended as a template and may require optimization based on the specific cell line and experimental goals.

Objective: To trace the metabolic fate of Dodecanedioic Acid-¹³C₁₂ and its incorporation into downstream metabolites in a cancer cell line.

Materials:

-

Dodecanedioic Acid-¹³C₁₂

-

Mammalian cell line of interest (e.g., HeLa, A549)

-

Cell culture medium (e.g., DMEM), dialyzed fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS)

-

Methanol, chloroform, and water (for metabolite extraction)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Methodology:

-

Cell Culture and Seeding:

-

Culture cells in standard growth medium supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C and 5% CO₂.

-

Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment. Allow cells to attach overnight.

-

-

Isotope Labeling:

-

Prepare the labeling medium by supplementing basal medium with Dodecanedioic Acid-¹³C₁₂ at a final concentration of 100 µM (concentration may need optimization).

-

Aspirate the standard growth medium from the cells and wash once with PBS.

-

Add the labeling medium to the cells and incubate for the desired time points (e.g., 0, 2, 6, 12, 24 hours).

-

-

Metabolite Extraction:

-

After incubation, aspirate the labeling medium and wash the cells twice with cold PBS.

-

Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.

-

Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

-

Vortex the tubes vigorously and incubate at -20°C for at least 30 minutes.

-

Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant containing the metabolites to a new tube for analysis.

-

-

LC-MS Analysis:

-

Analyze the extracted metabolites using an LC-MS system capable of resolving and detecting ¹³C-labeled compounds.

-

The mass spectrometer will detect the mass shift in metabolites that have incorporated the ¹³C atoms from Dodecanedioic Acid-¹³C₁₂.[2]

-

Data analysis will involve identifying and quantifying the different isotopologues of downstream metabolites to determine the extent of labeling and infer metabolic pathway activity.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical metabolic tracing experiment using Dodecanedioic Acid-¹³C₁₂.

Caption: A typical workflow for a metabolic tracing experiment using Dodecanedioic Acid-¹³C₁₂.

Signaling Pathway Visualization

While Dodecanedioic Acid-¹³C₁₂ is a metabolic tracer and not a signaling molecule, its labeled carbons can be traced through central carbon metabolism. The diagram below illustrates the entry of a ¹³C-labeled dicarboxylic acid into the Krebs cycle (TCA cycle) following beta-oxidation.

References

Safeguarding Research: A Technical Guide to the Safe Handling of Dodecanedioic Acid-13C12

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling protocols for Dodecanedioic Acid-13C12, a stable isotope-labeled compound crucial for various research and development applications. While the isotopic labeling with Carbon-13 does not significantly alter the chemical hazards compared to its unlabeled counterpart, adherence to rigorous safety procedures is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This document synthesizes available safety data, outlines proper handling and storage procedures, and provides emergency response guidance.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. Based on the data for its non-labeled analogue, the compound presents the following hazards:

-

Eye Irritation: Causes serious eye irritation (H319).[1][2][3][4][5]

-

Respiratory Irritation: May cause respiratory tract irritation (H335).[6][7][8]

-

Combustibility: The substance is a combustible solid.[8] Finely dispersed particles can form explosive mixtures with air.[8]

The signal word for this chemical is Warning .[3][4][6][7]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value | Reference |

| Chemical Formula | HO₂¹³C(¹³CH₂)₁₀¹³CO₂H | [8][9] |

| Molecular Weight | 242.21 g/mol | [6][7][8][9] |

| Appearance | White solid/crystalline powder | [1][8] |

| Solubility | Insoluble in water. Miscible with alcohol and ether. | [8] |

| Melting Point | 127 - 129°C | [1] |

| Flash Point | Not applicable | [6][7][8][9] |

| Autoignition Temperature | 390 °C / 734 °F | [9] |

Toxicological Data

Toxicological data for this compound is limited. The following data for the non-labeled dodecanedioic acid provides a strong indication of its toxicological profile.

| Metric | Value | Species | Route | Reference |

| Acute Oral LD50 | > 3,000 mg/kg | Rat | Oral | [1][8] |

| Acute Dermal LD50 | > 6,000 mg/kg | Rabbit | Dermal | [1] |

| Repeated Dose NOAEL | 1,800 mg/kg | Rat | Oral (13 Weeks) | [4] |

The material is not classified as harmful by ingestion based on available evidence.[8] Long-term exposure to high concentrations of dust may lead to respiratory issues.[8]

Experimental Protocols: Safe Handling Workflow

Adherence to a standardized workflow is critical when handling this compound. The following diagram illustrates the key stages from receipt to disposal.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure.

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or equivalent respirator should be used.[6][7][8]

-

Skin and Body Protection: A lab coat and appropriate footwear should be worn. Ensure that skin is not exposed.

Storage and Incompatibility

Proper storage is crucial to maintain the stability and integrity of this compound and to prevent hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][2]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, bases, and strong reducing agents.[8][9]

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Minor Spills:

-

Clean up spills immediately.

-

Avoid breathing dust.[8]

-

Wear appropriate PPE.

-

Carefully sweep up the solid material and place it in a suitable, labeled container for disposal.

-

-

Major Spills:

-

Evacuate the area and alert emergency responders.[8]

-

Prevent the generation of dust clouds.

-

Ventilate the area if it is safe to do so.

-

First Aid Measures

Immediate and appropriate first aid can significantly mitigate the effects of exposure.

| Exposure Route | First Aid Procedure | Reference |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. | [1][2][8][9] |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. If irritation persists, seek medical attention. | [1][2][8][9] |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. | [1][2][8][9] |

| Ingestion | Do not induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. | [1][8][9] |

Firefighting Measures

This compound is a combustible solid.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][4][8][9]

-

Specific Hazards: Dust clouds may form an explosive mixture with air.[8] Hazardous combustion products include carbon monoxide and carbon dioxide.[1][8][9]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][8][9]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.[8][10]

Logical Risk Assessment Process

A systematic risk assessment should be conducted before commencing any work with this compound.

By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can safely handle this compound, minimizing risks and fostering a secure research environment.

References

- 1. columbuschemical.com [columbuschemical.com]

- 2. fishersci.fr [fishersci.fr]

- 3. Page loading... [wap.guidechem.com]

- 4. valsynthese.ch [valsynthese.ch]

- 5. tcichemicals.com [tcichemicals.com]

- 6. 1,12-Dodecanedioic acid-13C12 13C 99atom 1173019-20-9 [sigmaaldrich.com]

- 7. 十二烷二酸-13C12 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. fishersci.com [fishersci.com]

- 10. jcia-bigdr.jp [jcia-bigdr.jp]

The Metabolic Odyssey of Dodecanedioic Acid: An In-Vivo Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecanedioic acid (DDDA), a 12-carbon α,ω-dicarboxylic acid, has garnered significant interest in the scientific community for its potential therapeutic applications, ranging from a novel energy substrate in parenteral nutrition to a modulator of metabolic diseases like non-insulin-dependent diabetes mellitus (NIDDM) and metabolic-associated steatohepatitis (MASH).[1][2][3] Understanding the in vivo metabolic fate of DDDA is paramount for its successful translation into clinical practice. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of DDDA, supported by quantitative data, detailed experimental protocols, and visual representations of its metabolic pathways.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of dodecanedioic acid has been investigated in both preclinical and clinical settings. The data reveals efficient tissue uptake and low urinary excretion, highlighting its potential as a readily metabolizable energy source.[4][5][6]

Table 1: Pharmacokinetic Parameters of Dodecanedioic Acid in Rats

| Parameter | Value | Experimental Conditions | Reference |

| Administration Route | Intravenous Bolus | 800 µmol/kg body weight in male Wistar rats | [7] |

| Plasma Half-life (t½) | 12.47 minutes | [7] | |

| Apparent Volume of Distribution (Vd) | 0.248 ± 0.035 L/kg body weight | [7] | |

| Systemic Clearance (CL) | 0.0138 L/kg body weight per minute | [7] | |

| Renal Clearance | 0.00051 L/kg body weight per minute | [7] | |

| Urinary Excretion (% of dose) | 3.90 ± 1.62% | [7] | |

| Administration Route | Intraperitoneal Bolus | Male Wistar rats | [5] |

| Urinary Excretion (% of dose) | 3.9% | [5] | |

| Maximal Tissue Uptake | 17.8 µmol/min per kg body weight | [5] |

Table 2: Pharmacokinetic Parameters of Dodecanedioic Acid in Humans

| Parameter | Value | Experimental Conditions | Reference |

| Administration Route | Intravenous Bolus | 1 g to seven healthy male volunteers | [4] |

| Urinary Excretion (24h, % of dose) | 1.62% (average) | [4] | |

| Distribution Volume (Central Compartment) | 5.56 ± 3.13 L | [4] | |

| Distribution Volume (Peripheral Compartment) | 87.4 ± 30.4 L | [4] | |

| Rate Constant of Tissue Uptake | 2.17 ± 0.86 L/min | [4] | |

| Administration Route | Intravenous Infusion | 42.45 mmol over 165 min in six healthy male volunteers | [6] |

| Urinary Excretion (24h, % of dose) | ~5% | [6] | |

| Oxidation (% of dose) | 81.7 ± 9.5% | Measured by 14CO2 expiration | [6] |

| Maximal Rate of Tissue Uptake | 0.38 ± 0.08 mmol/min | [6] | |

| Administration Route | Intravenous Infusion | 46.6 mmol over 195 min in NIDDM patients and healthy controls | [3] |

| Urinary Excretion (24h, % of dose) | 6.5% (NIDDM), 6.7% (healthy) | [3] |

Metabolic Pathways

The primary metabolic fate of dodecanedioic acid involves its catabolism through oxidative pathways to generate energy. DDDA is a product of ω-oxidation of lauric acid and can be further metabolized via β-oxidation in both peroxisomes and mitochondria.[8][9][10] This process yields acetyl-CoA and the gluconeogenic precursor succinyl-CoA, which can replenish the Krebs cycle.[8][11][12]

ω-Oxidation of Lauric Acid to Dodecanedioic Acid

The initial step in the endogenous formation of DDDA is the ω-oxidation of C12 fatty acids like lauric acid. This process occurs in the endoplasmic reticulum.[13]

Figure 1: ω-Oxidation pathway of lauric acid to dodecanedioic acid.

β-Oxidation of Dodecanedioic Acid

Once formed or administered, DDDA undergoes β-oxidation, primarily within peroxisomes and also in mitochondria, to yield shorter-chain dicarboxylic acids, acetyl-CoA, and ultimately succinyl-CoA.[8][10][13] This pathway does not require the carnitine shuttle for mitochondrial entry.[8][11]

Figure 2: β-Oxidation pathway of dodecanedioic acid.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature for studying the in vivo metabolic fate of dodecanedioic acid.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of DDDA following intravenous administration.

Methodology:

-

Animal Model: Male Wistar rats are used.[7]

-

Drug Administration: A bolus of DDDA (e.g., 800 µmol/kg body weight) is administered intravenously.[7]

-

Blood Sampling: Blood samples are collected at predetermined time points post-administration.

-

Urine Collection: Urine is collected over a 24-hour period to quantify excretion.[5][7]

-

Sample Analysis: Plasma and urine concentrations of DDDA are determined using high-performance liquid chromatography (HPLC).[3][7]

-

Data Analysis: Pharmacokinetic parameters such as half-life, volume of distribution, and clearance are calculated using appropriate compartmental models.[5][7]

Figure 3: Experimental workflow for a rat pharmacokinetic study.

Human Pharmacokinetic Study

Objective: To assess the disposition and metabolism of DDDA in healthy human volunteers.

Methodology:

-

Subjects: Healthy, overnight-fasting male volunteers are recruited.[4][6]

-

Drug Administration: An intravenous bolus (e.g., 1 g) or a constant infusion of DDDA is administered.[4][6] For metabolic studies, radiolabeled [14C]DDDA can be co-administered.[6]

-

Blood Sampling: Blood samples are collected at regular intervals post-administration.[4][6]

-

Urine Collection: 24-hour urine samples are collected to measure DDDA excretion.[4][6]

-

Expired Air Collection: When using radiolabeled compounds, expired air is collected to measure the rate of 14CO2 expiration, indicating the extent of oxidation.[6]

-

Sample Analysis: Serum or plasma DDDA concentrations are measured by HPLC.[4] Radioactivity is measured using appropriate scintillation counting techniques.

-

Data Analysis: A multi-compartment model is often used to describe the kinetics of DDDA distribution and elimination.[4][6]

Quantitative Analysis of DDDA in Biological Samples by Mass Spectrometry

Objective: To achieve sensitive and selective quantification of DDDA in plasma or urine.

Methodology:

-

Sample Preparation:

-

Thaw biological samples (plasma or urine) on ice.[9]

-

Add an internal standard (e.g., isotopically labeled DDDA or another dicarboxylic acid like heptadecanedioic acid).[9]

-

Perform protein precipitation for plasma samples using a solvent like acetonitrile.

-

For GC-MS analysis, perform liquid-liquid extraction with a solvent like ethyl acetate followed by derivatization (e.g., with BSTFA).[9]

-

-

Instrumentation:

-

LC-MS/MS: A liquid chromatograph coupled to a tandem mass spectrometer.

-

GC-MS: A gas chromatograph coupled to a mass spectrometer.[9]

-

-

Analysis:

-

Generate a calibration curve using standards of known DDDA concentrations.

-

Quantify DDDA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[9]

-

Conclusion

Dodecanedioic acid exhibits a favorable pharmacokinetic profile in vivo, characterized by rapid tissue uptake, extensive oxidative metabolism, and minimal renal excretion. Its metabolic pathway, culminating in the production of energy and gluconeogenic precursors, underscores its potential as a therapeutic agent in various metabolic disorders. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this promising dicarboxylic acid.

References

- 1. Dodecanedioic acid: pharmacokinetics and applications_Chemicalbook [chemicalbook.com]

- 2. Dodecanedioic acid prevents and reverses metabolic‐associated liver disease and obesity and ameliorates liver fibrosis in a rodent model of diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The metabolic effect of dodecanedioic acid infusion in non-insulin-dependent diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic analysis of dodecanedioic acid in humans from bolus data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. publires.unicatt.it [publires.unicatt.it]

- 6. Disposition of dodecanedioic acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic profile of dodecanedioic acid, a proposed alternative fuel substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Metabolic Outcomes of Anaplerotic Dodecanedioic Acid Supplementation in Very Long Chain Acyl-CoA Dehydrogenase (VLCAD) Deficient Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. JCI - Dietary dicarboxylic acids provide a nonstorable alternative fat source that protects mice against obesity [jci.org]

Methodological & Application

Application Notes & Protocols: Dodecanedioic Acid-13C12 as an Internal Standard for Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dodecanedioic acid (DDDA) is a 12-carbon α,ω-dicarboxylic acid of significant interest in biomedical research. It is a metabolic product of the omega-oxidation of lauric acid and is being investigated as a potential biomarker for certain metabolic disorders affecting fatty acid oxidation. Furthermore, DDDA is explored for its therapeutic applications, including its role as an alternative energy source and its potential in managing metabolic-associated liver disease.[1] Accurate and precise quantification of DDDA in biological matrices is essential for understanding its pathophysiology, pharmacokinetics, and therapeutic potential.

This document provides detailed application notes and protocols for the quantitative analysis of dodecanedioic acid in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Dodecanedioic Acid-13C12 as an internal standard. The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects and improving the accuracy and precision of the analytical method.[2]

Metabolic Pathway of Dodecanedioic Acid

Dodecanedioic acid is primarily formed through the omega-oxidation of lauric acid (a 12-carbon saturated fatty acid) in the smooth endoplasmic reticulum of the liver and kidneys.[3][4] This pathway serves as an alternative to the primary beta-oxidation pathway, especially when beta-oxidation is impaired. The formation of dodecanedioic acid involves a three-step enzymatic process.[3][4] Once formed, dodecanedioic acid can undergo beta-oxidation from both ends of the molecule in the peroxisomes to yield shorter-chain dicarboxylic acids, such as succinic acid, which can then enter the citric acid cycle for energy production.[5][6]

Figure 1: Metabolic pathway of dodecanedioic acid formation and degradation.

Quantitative Analysis by LC-MS/MS

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis. This internal standard co-elutes with the analyte and experiences similar ionization effects, allowing for accurate correction of matrix-induced signal suppression or enhancement.

Experimental Workflow

The general workflow for the quantitative analysis of dodecanedioic acid in a biological matrix like plasma involves sample preparation, LC separation, and MS/MS detection.

Figure 2: General experimental workflow for DDDA quantification.

Data Presentation: Method Validation Parameters

The following table summarizes typical performance characteristics for a validated LC-MS/MS method for the quantification of dodecanedioic acid using this compound as an internal standard. These values are exemplary and may vary depending on the specific instrumentation and matrix.

| Parameter | Result |

| Linearity | |

| Calibration Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Precision | |

| Intra-day (%RSD) | < 10% |

| Inter-day (%RSD) | < 15% |

| Accuracy | |

| Intra-day (% Bias) | ± 15% |

| Inter-day (% Bias) | ± 15% |

| Recovery | > 85% |

| Matrix Effect | Minimal, compensated by internal standard |

Data in this table are representative of typical LC-MS/MS assay performance for dicarboxylic acids and should be established for each specific application.

Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma

-

Materials and Reagents:

-

Dodecanedioic acid standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2-EDTA)

-

-

Procedure:

-

Thaw plasma samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

-

Add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

-

Vortex for 10 seconds.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

-

Protocol 2: LC-MS/MS Analysis

-

LC System: A standard UHPLC or HPLC system.

-

Chromatographic Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase:

-

A: Water with 0.1% Formic Acid

-

B: Acetonitrile with 0.1% Formic Acid

-

-

Gradient Elution:

| Time (min) | % B |

| 0.0 | 5 |

| 1.0 | 5 |

| 5.0 | 95 |

| 7.0 | 95 |

| 7.1 | 5 |

| 10.0 | 5 |

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

-

Multiple Reaction Monitoring (MRM) Parameters:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Dodecanedioic Acid | 229.1 | 115.1 | 100 | -20 |

| Dodecanedioic Acid | 229.1 | 211.1 | 100 | -15 |

| This compound | 241.2 | 121.1 | 100 | -20 |

Note: The MRM transitions and collision energies are proposed based on the structure of dodecanedioic acid and should be optimized for the specific instrument used. The precursor ion [M-H]⁻ is selected in the first quadrupole. The product ions can result from fragmentation of the carbon chain.

Conclusion

The LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and specific approach for the quantitative analysis of dodecanedioic acid in biological matrices. The detailed protocols and exemplary validation data presented in these application notes serve as a comprehensive guide for researchers and scientists in the fields of metabolomics, biomarker discovery, and drug development. The provided diagrams offer a clear visualization of the metabolic context and the analytical workflow, facilitating a deeper understanding of the application.

References

- 1. benchchem.com [benchchem.com]

- 2. nebiolab.com [nebiolab.com]

- 3. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nssresearchjournal.com [nssresearchjournal.com]

- 6. CA2343985C - Method of analyzing dicarboxylic acids - Google Patents [patents.google.com]

Application Note: Quantitative Analysis of Dicarboxylic Acids in Biological Matrices using Dodecanedioic Acid-¹³C₁₂

Abstract

This application note details robust and sensitive methods for the quantitative analysis of dicarboxylic acids (DCAs) in biological samples, such as plasma, serum, and urine, utilizing Dodecanedioic Acid-¹³C₁₂ as an internal standard. Due to their polarity and low volatility, the analysis of DCAs often requires derivatization prior to chromatographic separation and mass spectrometric detection.[1][2][3] Two primary methodologies are presented: Gas Chromatography-Mass Spectrometry (GC-MS) following silylation and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) after esterification. These methods are crucial for researchers in drug development and life sciences investigating metabolic pathways and identifying potential disease biomarkers.[4] Dodecanedioic Acid-¹³C₁₂ is an ideal internal standard for these analyses due to its structural similarity to endogenous long-chain DCAs and its distinct mass, ensuring accurate quantification.[5]

Introduction

Dicarboxylic acids are important intermediates in various metabolic processes, including fatty acid ω-oxidation and the tricarboxylic acid (TCA) cycle.[6][7] Aberrant levels of specific DCAs in biological fluids can be indicative of inborn errors of metabolism or other pathological conditions.[8] Consequently, the accurate and precise quantification of these molecules is of significant interest to researchers and clinicians.

The analysis of DCAs presents analytical challenges due to their high polarity, low volatility, and poor ionization efficiency, particularly in electrospray ionization (ESI) mass spectrometry.[6] To overcome these challenges, derivatization is commonly employed to enhance their analytical properties.[1][9] This application note provides detailed protocols for two validated methods for the quantification of a range of dicarboxylic acids using a stable isotope-labeled internal standard, Dodecanedioic Acid-¹³C₁₂.

Experimental Protocols

Method 1: GC-MS Analysis of Dicarboxylic Acids

This protocol outlines the analysis of DCAs using Gas Chromatography-Mass Spectrometry (GC-MS) following a silylation derivatization step. Silylation increases the volatility of the DCAs, making them amenable to GC analysis.[10][11]

1. Sample Preparation (Liquid-Liquid Extraction)

a. To 100 µL of plasma, serum, or urine in a microcentrifuge tube, add 10 µL of Dodecanedioic Acid-¹³C₁₂ internal standard solution (10 µg/mL in methanol). b. Add 500 µL of acidified ethyl acetate (with 0.1% formic acid) to the sample. c. Vortex the mixture vigorously for 1 minute to ensure thorough mixing and extraction. d. Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous phases. e. Carefully transfer the upper organic layer to a clean glass tube. f. Repeat the extraction with an additional 500 µL of acidified ethyl acetate and combine the organic layers. g. Evaporate the pooled organic solvent to complete dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization (Silylation)

a. To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.[11] b. Tightly cap the vial and heat at 60°C for 30 minutes in a heating block or oven.[11] c. After incubation, allow the sample to cool to room temperature before injection into the GC-MS system.

3. GC-MS Instrumental Analysis

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Column: DB-5ms capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 280°C.

-

Split Ratio: 10:1.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

References

- 1. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CA2343985C - Method of analyzing dicarboxylic acids - Google Patents [patents.google.com]

- 3. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. Dietary dicarboxylic acids provide a nonstorable alternative fat source that protects mice against obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gas chromatography--mass spectrometry (GC--MS) diagnosis of two cases of medium chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols for Dodecanedioic Acid-13C12 in Metabolomics and Lipidomics Research

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Dodecanedioic Acid-13C12 is a stable isotope-labeled derivative of the naturally occurring C12 dicarboxylic acid. Its applications in metabolomics and lipidomics primarily revolve around its use as a highly specific internal standard for mass spectrometry-based quantification and as a metabolic tracer to investigate fatty acid metabolism.

1. Internal Standard for Accurate Quantification of Dicarboxylic Acids:

Long-chain dicarboxylic acids are important metabolites that can be indicative of various metabolic states and diseases. Their accurate quantification in biological matrices such as plasma, urine, and cerebrospinal fluid is crucial for biomarker discovery and clinical research. This compound serves as an ideal internal standard for the quantification of endogenous dodecanedioic acid and other structurally related dicarboxylic acids by liquid chromatography-mass spectrometry (LC-MS).[1][2] As a stable isotope-labeled internal standard, it exhibits nearly identical chemical and physical properties to its unlabeled counterpart, ensuring similar extraction efficiency, chromatographic retention, and ionization response.[3] This allows for the correction of variability introduced during sample preparation and analysis, leading to highly accurate and precise quantification.[4][5]

Key Advantages as an Internal Standard:

-

High Accuracy and Precision: Minimizes analytical variability.

-

Co-elution with Analyte: Ensures that matrix effects are comparable for the standard and the analyte.

-

Specificity: The known mass shift of +12 amu allows for unambiguous detection and quantification.

2. Metabolic Tracer for Studying Fatty Acid Omega-Oxidation:

This compound can be used as a tracer to study the metabolic flux through the omega-oxidation pathway of fatty acids.[6] Omega-oxidation is an alternative route to beta-oxidation for fatty acid degradation, and its dysregulation has been implicated in various metabolic disorders.[7][8] By introducing this compound into a biological system (e.g., cell culture or animal model), researchers can trace the incorporation of the 13C label into downstream metabolites of the omega-oxidation pathway, such as shorter-chain dicarboxylic acids.[9] This allows for the quantitative measurement of metabolic flux through this pathway under different physiological or pathological conditions.[10][11]

Applications in Metabolic Flux Analysis:

-

Pathway Elucidation: Tracing the fate of the 13C label helps to identify and confirm the activity of specific metabolic pathways.

-

Flux Quantification: Measuring the rate of 13C incorporation provides a quantitative measure of the metabolic activity of the pathway.

-

Disease Research: Investigating changes in omega-oxidation flux in response to disease or drug treatment.

Quantitative Data Summary

Table 1: Representative Calibration Curve for Dodecanedioic Acid Quantification using this compound as an Internal Standard.

| Analyte Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1,250 | 50,500 | 0.0248 |

| 5 | 6,300 | 51,000 | 0.1235 |

| 10 | 12,800 | 50,800 | 0.2520 |

| 50 | 65,000 | 51,200 | 1.2695 |

| 100 | 132,000 | 50,900 | 2.5933 |

| 500 | 665,000 | 51,100 | 13.0137 |

| 1000 | 1,350,000 | 50,700 | 26.6272 |

Table 2: Hypothetical Metabolic Flux Data from a this compound Tracing Experiment.

| Metabolite | 13C Isotopologue | Peak Area (Labeled) | Peak Area (Unlabeled) | % Label Incorporation |

| Dodecanedioic Acid | M+12 | 1,500,000 | 25,000 | 98.3 |

| Decanedioic Acid | M+10 | 75,000 | 150,000 | 33.3 |

| Octanedioic Acid | M+8 | 25,000 | 200,000 | 11.1 |

| Adipic Acid | M+6 | 10,000 | 300,000 | 3.2 |

| Succinic Acid | M+4 | 5,000 | 500,000 | 1.0 |

Experimental Protocols

Protocol 1: Quantification of Endogenous Dodecanedioic Acid in Human Plasma using this compound as an Internal Standard

1. Objective:

To accurately quantify the concentration of dodecanedioic acid in human plasma samples using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

2. Materials:

-

Human plasma samples (collected in EDTA tubes)[12]

-

This compound (Internal Standard, IS)

-

Dodecanedioic Acid (Analytical Standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes (1.5 mL)

-

LC-MS vials

3. Sample Preparation:

-

Thaw Samples: Thaw frozen plasma samples on ice.[12]

-

Prepare Internal Standard Spiking Solution: Prepare a 1 µg/mL stock solution of this compound in methanol.

-

Protein Precipitation and Extraction:

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

-

Add 10 µL of the 1 µg/mL this compound internal standard solution.

-

Add 400 µL of ice-cold methanol to precipitate proteins.[13]

-

Vortex for 30 seconds.

-

Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Collect Supernatant: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Dry Down: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute: Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol:water.

-

Transfer to Vial: Transfer the reconstituted sample to an LC-MS vial for analysis.

4. LC-MS/MS Analysis:

-

LC System: UPLC system

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5-95% B

-

8-10 min: 95% B

-

10-10.1 min: 95-5% B

-

10.1-12 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

MRM Transitions:

-

Dodecanedioic Acid (Analyte): Q1: 229.1 -> Q3: 211.1

-

This compound (IS): Q1: 241.1 -> Q3: 223.1

-

5. Data Analysis:

-

Peak Integration: Integrate the peak areas for both the analyte and the internal standard.

-

Calibration Curve: Prepare a series of calibration standards with known concentrations of unlabeled dodecanedioic acid and a fixed concentration of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

-

Quantification: Determine the concentration of dodecanedioic acid in the plasma samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Metabolic Flux Analysis of Omega-Oxidation using this compound as a Tracer in Cell Culture

1. Objective:

To trace the metabolic fate of dodecanedioic acid through the omega-oxidation pathway in cultured liver cells (e.g., HepG2) and quantify the incorporation of 13C into downstream dicarboxylic acids.

2. Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound

-

Bovine Serum Albumin (BSA, fatty acid-free)

-

Phosphate Buffered Saline (PBS)

-

Methanol, Acetonitrile, Water (LC-MS grade)

-

6-well cell culture plates

3. Experimental Procedure:

-

Cell Seeding: Seed HepG2 cells in 6-well plates and grow to ~80% confluency.

-

Prepare Labeling Medium:

-

Dissolve this compound in a small amount of ethanol.

-

Complex the labeled fatty acid with fatty acid-free BSA in serum-free DMEM to a final concentration of 100 µM.

-

-

Labeling Experiment:

-

Wash the cells twice with warm PBS.

-

Replace the growth medium with the this compound labeling medium.

-

Incubate for a defined period (e.g., 24 hours) at 37°C and 5% CO2.

-

-

Metabolite Extraction:

-

Aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-